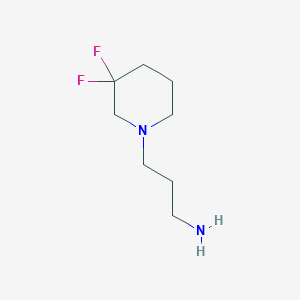

3-(3,3-Difluoropiperidin-1-yl)propan-1-amine

Description

3-(3,3-Difluoropiperidin-1-yl)propan-1-amine is a fluorinated piperidine derivative with a propan-1-amine backbone. The incorporation of two fluorine atoms at the 3,3-positions of the piperidine ring enhances its electronic and steric properties, making it distinct from non-fluorinated analogs. Fluorination often improves metabolic stability, lipophilicity, and bioavailability, which are critical for drug design .

Properties

IUPAC Name |

3-(3,3-difluoropiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c9-8(10)3-1-5-12(7-8)6-2-4-11/h1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTQALSITFMRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Propyl Chain: The propyl chain with an amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the propyl chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and sulfonates are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

3-(3,3-Difluoropiperidin-1-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the effects of fluorinated piperidine derivatives on biological systems.

Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine and related compounds:

Key Observations :

- Fluorination: The difluoro substitution in 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine increases molecular weight by ~64 Da compared to non-fluorinated 3-(piperidin-1-yl)propan-1-amine. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in biological targets .

- Methyl vs.

- Ring Size : Replacing piperidine with azetidine (4-membered ring) in 3-(azetidin-1-yl)propan-1-amine reduces ring strain but limits conformational flexibility, impacting receptor interactions .

Physicochemical Properties

- Stability : The electron-withdrawing effect of fluorine may enhance metabolic stability against oxidative enzymes .

Biological Activity

3-(3,3-Difluoropiperidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory responses and neuropharmacology. This article will explore the biological activity of this compound based on existing literature, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic potential.

The compound has been identified as an agonist for the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. FPR2 is involved in various physiological processes, including immune response modulation and resolution of inflammation . The activation of FPR2 by 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine leads to the inhibition of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in microglial cells stimulated by lipopolysaccharide (LPS) .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds structurally similar to 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine exhibit favorable properties for brain penetration, which is critical for central nervous system (CNS) activity. For instance, compounds with similar scaffolds demonstrated good metabolic stability and permeability across the blood-brain barrier (BBB) . This suggests that 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine may also possess the ability to effectively reach CNS targets.

In Vitro Studies

In vitro studies using mouse microglial N9 cells have shown that 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine can significantly reduce the production of pro-inflammatory mediators when activated by LPS. This indicates its potential utility in treating neuroinflammatory conditions .

Comparative Data Table

| Compound Name | FPR2 Agonist Activity | Metabolic Stability | BBB Penetration | Efficacy in In Vivo Models |

|---|---|---|---|---|

| 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine | Yes | High | Yes | TBD |

| Ureidopropanamide Derivative (e.g., Compound 2) | Yes | Moderate | Yes | Effective |

| Other Fluorinated Compounds | Variable | Variable | Variable | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.